

Spectroscopic Profile of Carbic Anhydride: A Technical Guide

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Compound of Interest

Compound Name: Carbic anhydride

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Introduction

Carbic anhydride, systematically known as endo-5-norbornene-2,3-dicarboxylic anhydride, is a bicyclic organic compound with the chemical formula $C_9H_8O_3$.^[1] Its rigid, strained ring system and the presence of a reactive anhydride functional group make it a valuable building block in polymer synthesis, organic synthesis, and materials science. This technical guide provides an in-depth overview of the spectroscopic data of **Carbic anhydride**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **Carbic anhydride**.

1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
6.27	t	~1.8	2H	H-5, H-6 (alkene)
3.49	m	-	2H	H-1, H-4 (bridgehead)
3.30	s	-	2H	H-2, H-3
1.53	m	-	2H	H-7 (bridge)

Solvent: CDCl_3 . The data is a compilation from typical spectra and may show slight variations based on experimental conditions.

^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Carbon Atom Assignment
171.5	C=O (carbonyl)
135.8	C-5, C-6 (alkene)
48.9	C-1, C-4 (bridgehead)
46.8	C-2, C-3
46.2	C-7 (bridge)

Solvent: DMSO-d_6 . Data is referenced from comparative studies of endo and exo isomers.[\[2\]](#)

Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
1838	Strong	C=O stretch (anhydride, symmetric)
1759	Strong	C=O stretch (anhydride, asymmetric)
~3000	Medium	C-H stretch (alkene)
~2900	Medium	C-H stretch (alkane)
1225	Strong	C-O-C stretch (anhydride)

Sample preparation: KBr pellet. The two distinct carbonyl peaks are characteristic of a cyclic anhydride.[3]

Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
164	~20	[M] ⁺ (Molecular ion)
91	100	[C ₇ H ₇] ⁺ (Tropylium ion, base peak)
66	~80	[C ₅ H ₆] ⁺ (Cyclopentadiene radical cation)
39	~40	[C ₃ H ₃] ⁺

Ionization method: Electron Ionization (EI). The fragmentation pattern is consistent with a retro-Diels-Alder reaction.[4][5]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solution of **Carbic anhydride** (5-10 mg) is prepared by dissolving the solid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Data Acquisition:** The NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.
 - ^1H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-10 ppm).
 - ^{13}C NMR: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required for ^{13}C NMR due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the peaks in the ^1H NMR spectrum is performed to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):**
 - A small amount of **Carbic anhydride** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:**
 - A background spectrum of the empty sample compartment is first recorded.
 - The KBr pellet containing the sample is then placed in the sample holder of the FT-IR spectrometer.

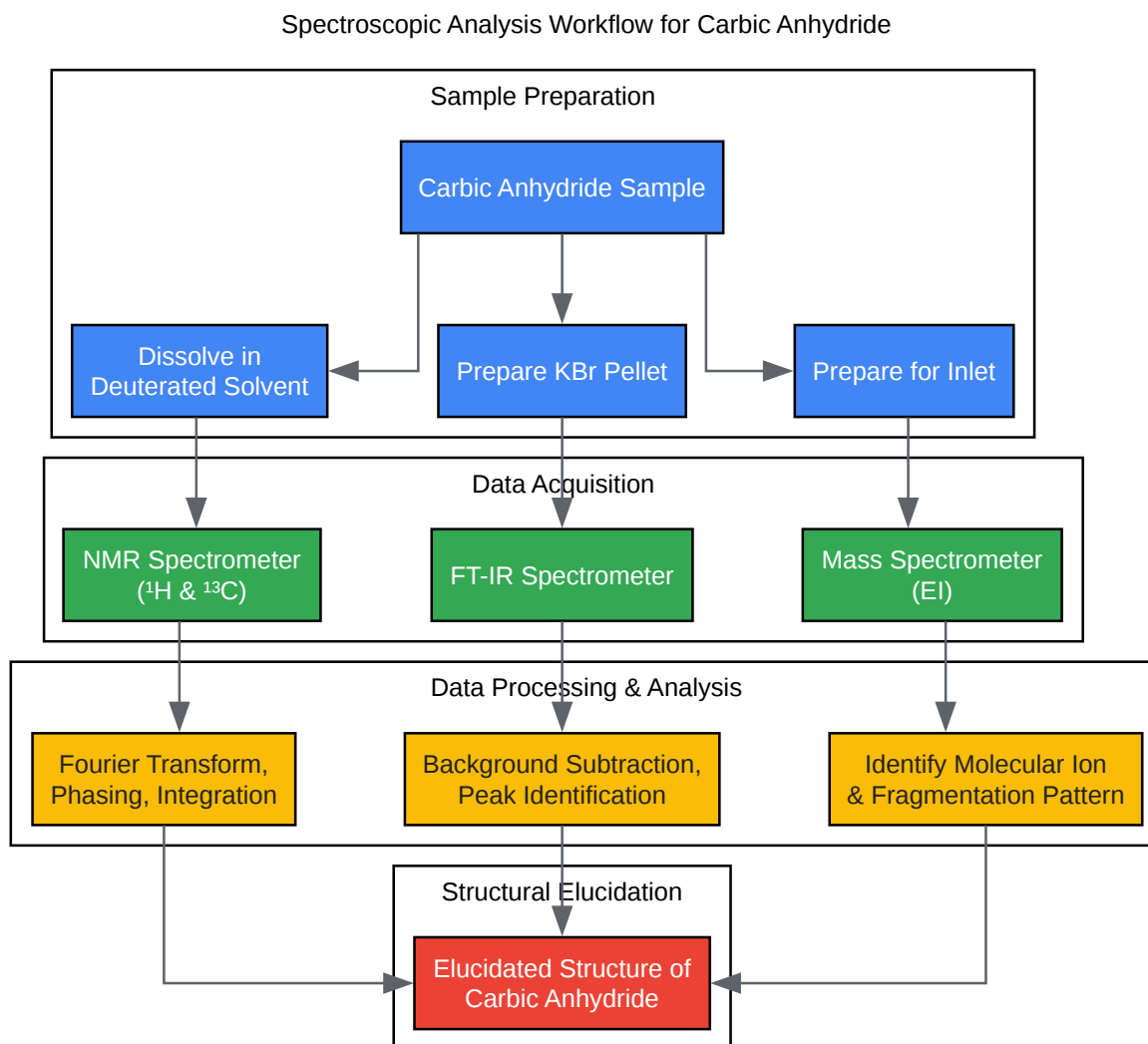
- The sample spectrum is recorded, typically in the range of 4000-400 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

- Sample Introduction: A small amount of the **Carbic anhydride** sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a suitable volatile solvent for other inlet systems.
- Ionization (Electron Ionization - EI): The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a molecular ion ($[M]^+$), which is a radical cation.
- Mass Analysis: The positively charged ions (the molecular ion and any fragment ions formed) are accelerated into a mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Carbic anhydride**.



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Caption: Workflow of Spectroscopic Analysis.

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